Home > Products > Screening Compounds P84324 > N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide -

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide

Catalog Number: EVT-5678285
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: This compound is a key intermediate in the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It was synthesized by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride. []

Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The difference lies in the presence of a 4-nitrobenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i)

Compound Description: This series of compounds was synthesized by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide with various alkyl/aralkyl halides. These derivatives were evaluated for their biofilm inhibitory activity against Escherichia coli and Bacillus subtilis, with 5f and 5e showing good activity. They also displayed low cytotoxicity. []

Relevance: This series of compounds shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-nitrobenzenesulfonamide moiety with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. The variation lies in the N-alkyl/aralkyl substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the benzodioxin core and the exploration of alkyl/aralkyl substitutions make this series relevant for understanding structure-activity relationships. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a starting material for the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. This compound, along with its derivatives 5a and 5b, showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. []

Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The key difference is the presence of a 4-methylbenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides (5a-e)

Compound Description: This series of compounds was prepared by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide with different alkyl/aralkyl halides. Notably, compounds 5c and 5e exhibited considerable inhibitory activity against the lipoxygenase enzyme. []

Relevance: This series of compounds shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-methylbenzenesulfonamide moiety with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. The difference lies in the N-alkyl/aralkyl substituents. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the shared benzodioxin core and the focus on alkyl/aralkyl substituents make this series relevant for comparative analysis. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l)

Compound Description: This series was synthesized by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(un/substituted-phenyl)acetamides. These compounds demonstrated significant inhibitory activity against α-glucosidase and, to a lesser extent, against acetylcholinesterase. []

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the 4-methylbenzenesulfonamide group with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. The variation lies in the acetamide substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide has a propanamide instead of acetamide, the shared benzodioxin core and the exploration of various substituents on the amide nitrogen make this series relevant for understanding structure-activity relationships. []

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as a key building block for the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides and is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride. []

Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin-6-yl structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. The difference lies in the presence of a 4-chlorobenzenesulfonamide substituent instead of the 3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide substituent. []

Compound Description: This series of compounds was synthesized by reacting 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with different 2-bromo-N-(un/substituted)phenylacetamides. These compounds were evaluated for their antibacterial and antifungal activities. Notably, compound 7l, 2-[amino]-N-(3,5-dimethylphenyl)acetamide, exhibited significant antimicrobial activity and low hemolytic activity. []

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and the presence of a phenylacetamide group with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide. Although the specific substituents on the phenyl and acetamide moieties differ, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the structural similarities make this series relevant for comparison. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides (5a-n)

Compound Description: This series of compounds was synthesized by reacting N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide with different alkyl/aralkyl halides. These molecules were screened for their potential therapeutic benefits against Alzheimer's disease and Type-2 Diabetes by evaluating their inhibitory activity against acetylcholinesterase and α-glucosidase. Compounds 5j and 5d exhibited moderate inhibitory activity against acetylcholinesterase, while compounds 5i and 5f showed moderate inhibitory activity against α-glucosidase. []

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl structure and a 4-chlorobenzenesulfonamide moiety with 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. The variation lies in the N-alkyl/aralkyl substituents. Although N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide lacks the sulfonamide group, the shared benzodioxin core and the exploration of various alkyl/aralkyl substituents make this series relevant for comparative analysis. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

Compound Description: This compound, a 6-dihydroxy-1H-benzo[d]imidazole derivative, exhibited the most potent JNK3 inhibitory activity (IC50 = 9.7 nM) among a series of synthesized analogues. It also demonstrated neuroprotective effects against Aβ-induced neuronal cell death and displayed excellent selectivity over other protein kinases, including JNK1 and JNK2. []

Relevance: This compound incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety as part of a larger structure. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide possesses a different core structure with a piperidine and pyrimidine ring system, the shared benzodioxin moiety makes this compound relevant for understanding the potential pharmacological roles of benzodioxin-containing molecules. []

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c26-21(24-17-3-4-18-19(14-17)28-13-12-27-18)5-2-16-6-10-25(11-7-16)15-20-22-8-1-9-23-20/h1,3-4,8-9,14,16H,2,5-7,10-13,15H2,(H,24,26)

InChI Key

LFBJTXSCQMEZHO-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC(=O)NC2=CC3=C(C=C2)OCCO3)CC4=NC=CC=N4

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC3=C(C=C2)OCCO3)CC4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.